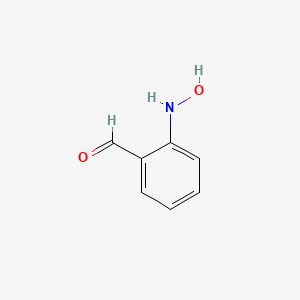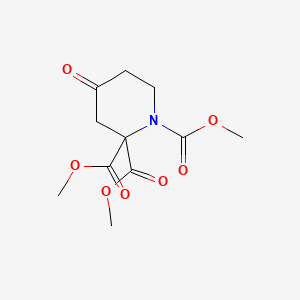
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is a chemical compound with the molecular formula C10H15NO7 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, which include three ester groups and a ketone group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate typically involves the esterification of 4-oxopiperidine-1,2,2-tricarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the trimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted piperidine derivatives.
Applications De Recherche Scientifique
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The ketone group may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another compound with three ester groups, but with a benzene ring instead of a piperidine ring.
Trimethyl orthoformate: Contains three ester groups attached to a central carbon atom.
Uniqueness
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is unique due to its piperidine ring structure, which imparts different chemical and physical properties compared to similar compounds with aromatic or aliphatic backbones. This uniqueness makes it valuable in specific applications where the piperidine ring’s properties are advantageous.
Propriétés
Numéro CAS |
143424-80-0 |
|---|---|
Formule moléculaire |
C11H15NO7 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
trimethyl 4-oxopiperidine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C11H15NO7/c1-17-8(14)11(9(15)18-2)6-7(13)4-5-12(11)10(16)19-3/h4-6H2,1-3H3 |
Clé InChI |
PCJVLZKHPINJBF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(=O)CCN1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
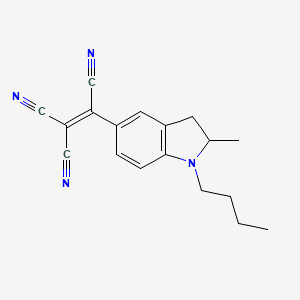
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
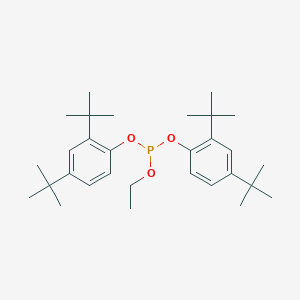


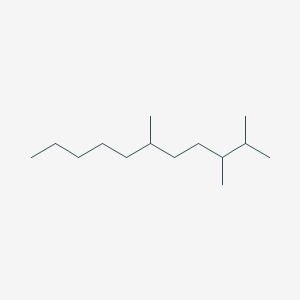
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
